molecular formula C23H23BrN2O3S B7698559 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE

2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B7698559
M. Wt: 487.4 g/mol
InChI Key: GWYFKUCHTHNOOS-UHFFFAOYSA-N
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Description

2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a benzenesulfonamido group, and a dimethylphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzylamine with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3,5-dimethylphenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The bromophenyl and benzenesulfonamido groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O3S/c1-17-12-18(2)14-21(13-17)25-23(27)16-26(15-19-8-10-20(24)11-9-19)30(28,29)22-6-4-3-5-7-22/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYFKUCHTHNOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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